molecular formula C24H24N4O4S B295840 4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid

4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid

Cat. No. B295840
M. Wt: 464.5 g/mol
InChI Key: ZXRKNYXKRWZFCE-OCTOJFLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been explored for its potential use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells, including the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve neurological function. In addition, it has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid in lab experiments is its high purity and stability. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and neurological disorders. Another direction is to explore its potential use as a pesticide and its impact on the environment. Additionally, research can be conducted on improving its solubility and bioavailability for use in lab experiments.

Synthesis Methods

The synthesis of 4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid involves the condensation of 2-furylcarboxaldehyde with heptylamine followed by the reaction with 2-amino-5-methylthiadiazole-4-carboxylic acid. The resulting intermediate is then reacted with 4-formylbenzoic acid to yield the final product.

properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

4-[5-[(Z)-(2-heptyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H24N4O4S/c1-2-3-4-5-6-7-20-27-28-21(25)18(22(29)26-24(28)33-20)14-17-12-13-19(32-17)15-8-10-16(11-9-15)23(30)31/h8-14,25H,2-7H2,1H3,(H,30,31)/b18-14-,25-21?

InChI Key

ZXRKNYXKRWZFCE-OCTOJFLBSA-N

Isomeric SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/C(=O)N=C2S1

SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C(=O)N=C2S1

Canonical SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C(=O)N=C2S1

Origin of Product

United States

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